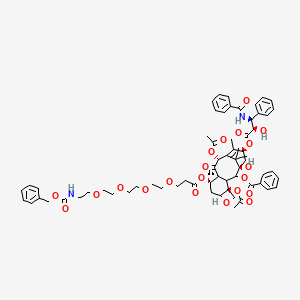

7-O-(Cbz-N-amido-PEG4)-paclitaxel

Description

Properties

Molecular Formula |

C66H78N2O21 |

|---|---|

Molecular Weight |

1235.3 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1 |

InChI Key |

HJKOKKMPULFMRK-NCJMBMFASA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-O-(Cbz-N-amido-PEG4)- paclitaxel |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-(Cbz-N-amido-PEG4)-paclitaxel is a sophisticated, pre-functionalized derivative of the potent anti-cancer agent paclitaxel (B517696), designed for covalent conjugation to targeting moieties, most notably monoclonal antibodies, to form Antibody-Drug Conjugates (ADCs). This molecule incorporates three key features: the cytotoxic paclitaxel payload, a discrete polyethylene (B3416737) glycol (PEG) linker, and a carbamoyl-protected amine for subsequent chemical ligation. This guide provides a comprehensive overview of its chemical properties, the rationale behind its design, and representative protocols for its application in the development of targeted cancer therapeutics.

Core Components and Rationale for Design

The molecular architecture of this compound is purposefully engineered to address several key challenges in the development of paclitaxel-based ADCs.

-

Paclitaxel Payload: Paclitaxel is a highly effective mitotic inhibitor that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its potent cytotoxicity makes it an attractive payload for targeted delivery.

-

PEG4 Linker: The inclusion of a tetra-ethylene glycol (PEG4) spacer serves multiple critical functions. Firstly, it enhances the aqueous solubility of the highly hydrophobic paclitaxel molecule, which can otherwise lead to aggregation of the final ADC.[2] Secondly, the PEG linker can improve the pharmacokinetic profile of the resulting conjugate, potentially leading to a longer circulation half-life.[3]

-

Cbz-Protected Amine: The terminal amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under many reaction conditions but can be removed to reveal a primary amine. This amine can then be used for conjugation to a corresponding reactive group on a monoclonal antibody or other targeting ligand.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below, based on commercially available information.

| Property | Value | Reference |

| Molecular Formula | C₆₆H₇₈N₂O₂₁ | [4] |

| Molecular Weight | 1235.33 g/mol | [4] |

| Appearance | Solid | N/A |

| Purity | Typically >95% | N/A |

| Storage Conditions | -20°C | [4] |

Mechanism of Action of the Paclitaxel Payload

Once an ADC constructed with this compound binds to its target antigen on a cancer cell and is internalized, the paclitaxel payload is released. Paclitaxel then exerts its cytotoxic effect by interfering with the normal function of microtubules. This leads to the activation of downstream signaling pathways that culminate in apoptotic cell death.

Quantitative Data from Preclinical Studies of Related Compounds

Table 1: In Vitro Cytotoxicity of Paclitaxel and Related Formulations

| Compound/Formulation | Cell Line | IC50 | Reference |

| Paclitaxel | 4T1 (murine breast cancer) | ~3.78 µM | [5] |

| Paclitaxel | PANC-1 (pancreatic cancer) | 0.008 µM | [6] |

| Paclitaxel-loaded PLA-PEG Nanoparticles | MCF-7 (breast cancer) | 33.3-fold lower than Taxol® | [2] |

Table 2: In Vivo Efficacy of a Trop-2 Targeting Paclitaxel-PEG ADC (hRS7-VK-PTX)

| Treatment Group | Dose | Tumor Model | Outcome | Reference |

| hRS7-VK-PTX | 3 mg/kg | BxPC-3 xenograft | More efficacious than 10 mg/kg paclitaxel | [7] |

| hRS7-VK-PTX | 30 mg/kg | HCC1806 xenograft | Comparable efficacy to 10 mg/kg paclitaxel | [7] |

Experimental Protocols

The following are representative protocols for the key experimental stages in the development of an ADC using this compound. These protocols are intended as a guide and will likely require optimization for specific antibodies and experimental systems.

Synthesis of the Amine-Reactive Linker-Payload

A general approach for the synthesis of an amine-reactive version of the linker-payload from this compound would involve deprotection of the Cbz group followed by activation of a carboxylic acid on the other end of a bifunctional linker intended for antibody conjugation. However, as this compound already contains a protected amine, a more direct approach would be to first deprotect the amine and then react it with an activated ester on the antibody.

Antibody Conjugation Protocol (Representative)

This protocol describes a typical conjugation of a deprotected amino-PEG-paclitaxel derivative to a monoclonal antibody via lysine (B10760008) residues.

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Deprotection of this compound:

-

The Cbz group is typically removed by catalytic hydrogenation. This step should be performed according to established organic chemistry protocols and the resulting 7-O-(amino-PEG4)-paclitaxel should be purified.

-

-

Activation of Antibody Lysine Residues (if using a linker with an amine-reactive group):

-

Alternatively, a bifunctional linker with an NHS ester on one end and another reactive group on the other can be reacted with the deprotected amine of the paclitaxel derivative. The other end of the linker can then be used to react with the antibody.

-

-

Conjugation Reaction:

-

Dissolve the purified 7-O-(amino-PEG4)-paclitaxel in an organic co-solvent such as DMSO.

-

Add the desired molar excess of the deprotected and activated linker-payload to the antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography or tangential flow filtration.

-

The purified ADC should be buffer-exchanged into a formulation buffer and sterile-filtered.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the level of aggregation by size-exclusion chromatography (SEC).

-

Confirm the integrity of the ADC by SDS-PAGE.

-

In Vitro Cytotoxicity Assay (Representative)

-

Cell Culture:

-

Plate target antigen-positive and -negative cancer cell lines in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free paclitaxel.

-

Add the treatments to the cells and incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control wells.

-

Plot the cell viability against the logarithm of the concentration.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.

-

In Vivo Xenograft Study (Representative)

-

Animal Model:

-

Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, paclitaxel, and the specific ADC).

-

Administer the treatments intravenously at predetermined dose levels and schedules.

-

-

Efficacy Monitoring:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue the study until tumors in the control group reach a predetermined endpoint size or until signs of excessive toxicity are observed.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to compare tumor growth between groups.

-

If applicable, generate Kaplan-Meier survival curves.

-

Conclusion

This compound is a valuable research tool for the development of next-generation targeted cancer therapies. Its well-defined structure, incorporating a potent cytotoxic agent and a hydrophilic linker with a versatile conjugation handle, provides a strong foundation for the construction of effective and stable ADCs. The representative protocols and comparative data presented in this guide are intended to facilitate the rational design and preclinical evaluation of novel ADCs based on this promising linker-payload combination. Further research is warranted to fully elucidate the in vitro and in vivo properties of ADCs derived from this specific molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 7-O-(Cbz-N-amido-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-O-(Cbz-N-amido-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This compound is specifically designed for use in the development of Antibody-Drug Conjugates (ADCs), offering a promising avenue for targeted cancer therapy. This document details its chemical structure, physicochemical and pharmacological properties, the established mechanism of action of its parent compound, and provides generalized experimental protocols for its synthesis and characterization, alongside relevant signaling pathways and experimental workflows.

Introduction

Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] However, the clinical utility of paclitaxel is often hampered by its poor aqueous solubility and systemic toxicity.

To address these limitations, extensive research has focused on developing paclitaxel derivatives with improved properties. This compound is one such derivative, featuring a polyethylene (B3416737) glycol (PEG) spacer at the C-7 position of the paclitaxel core. This modification is intended to enhance hydrophilicity and provide a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, to create ADCs. The carbobenzyloxy (Cbz) protecting group on the terminal amine of the PEG linker allows for selective deprotection under specific conditions, facilitating controlled conjugation.

Chemical Structure and Properties

The chemical structure of this compound combines the cytotoxic paclitaxel core with a flexible, hydrophilic PEG4 linker, terminating in a Cbz-protected amine.

Chemical Structure

References

In-Depth Technical Guide: The Core Mechanism of Action of 7-O-(Cbz-N-amido-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-(Cbz-N-amido-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), engineered for enhanced solubility and conjugation, particularly for use in antibody-drug conjugates (ADCs). Its fundamental mechanism of action is rooted in the well-established activity of its parent compound, paclitaxel. This technical guide delineates the core mechanism of action, drawing from the extensive body of research on paclitaxel and its analogs. It provides an overview of the presumed signaling pathways, quantitative data from related compounds to infer potency, and detailed experimental protocols for the evaluation of such derivatives. Due to the limited publicly available data specific to this compound, this guide focuses on the established principles of paclitaxel's function and the structure-activity relationships of its C-7 modified analogs.

Introduction

Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer. Its efficacy stems from its unique ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. This compound is a semi-synthetic derivative where the hydroxyl group at the C-7 position of the baccatin (B15129273) III core is modified with a polyethylene (B3416737) glycol (PEG) linker, terminating in a carbamate (B1207046) (Cbz)-protected amine. This modification is primarily designed to increase aqueous solubility and provide a reactive handle for conjugation to targeting moieties like antibodies. The core pharmacological activity, however, remains dependent on the paclitaxel scaffold.

Core Mechanism of Action: Microtubule Stabilization

The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action can be summarized in the following steps:

-

Binding to β-tubulin: Paclitaxel binds to a specific pocket on the interior surface of the microtubule, stabilizing the polymer.

-

Promotion of Microtubule Assembly: It shifts the equilibrium between tubulin dimers and microtubules towards the polymerized state, even in the absence of GTP, which is normally required for assembly.

-

Inhibition of Depolymerization: Paclitaxel-bound microtubules are highly resistant to depolymerization under conditions that would normally cause their disassembly, such as cold temperatures or calcium exposure.

-

Disruption of Mitosis: The resulting hyper-stabilized and non-functional microtubules disrupt the delicate dynamics of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).

Signaling Pathways

The prolonged mitotic arrest induced by paclitaxel triggers a cascade of downstream signaling events culminating in apoptosis. While the precise pathways can be cell-type dependent, they generally involve the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.

Figure 1: Core signaling pathway of paclitaxel leading to apoptosis.

Role of the 7-O-(Cbz-N-amido-PEG4) Modification

The modification at the C-7 position is crucial for the prodrug and ADC applications of this molecule.

-

Structure-Activity Relationship (SAR): Studies on various C-7 modified paclitaxel analogs have shown that this position is not critical for its microtubule-binding activity.[1] Small to moderately sized substituents are generally well-tolerated, and in some cases, can even enhance activity. The removal of the C-7 hydroxyl group to yield 7-deoxy-paclitaxel results in a compound with comparable cytotoxicity.[1] This tolerance makes the C-7 position an ideal site for attaching linkers.

-

PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker. Its inclusion is intended to:

-

Increase the overall water solubility of the paclitaxel derivative, which is notoriously hydrophobic.

-

Provide spatial separation between the cytotoxic payload (paclitaxel) and the carrier molecule (e.g., an antibody) in an ADC, which can help to maintain the binding affinity of both components.

-

-

Cbz-N-amido Group: The carbamate (Cbz) group serves as a protecting group for the terminal amine. This amine, once deprotected, can be used for conjugation to a carboxyl group on a targeting ligand or linker via amide bond formation.

When conjugated to an antibody to form an ADC, the presumed mechanism of action is as follows:

Figure 2: Presumed workflow for an ADC utilizing 7-O-paclitaxel derivative.

Quantitative Data (Inferred)

Table 1: In Vitro Cytotoxicity of Paclitaxel and Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Paclitaxel | Ovarian (A2780) | Clonogenic | 2.5 - 7.5 | |

| Paclitaxel | Breast (MCF-7) | MTT | ~10 | [2] |

| Paclitaxel | Lung (A549) | Resazurin | ~8 | [3] |

| 7-deoxy-paclitaxel | Not Specified | Cytotoxicity | Comparable to Paclitaxel | [1] |

| Docetaxel (a C-10 modified analog) | Burkitt Lymphoma (CA46) | Cytotoxicity | 10 | [4] |

Table 2: In Vitro Tubulin Polymerization Activity

| Compound | Assay Condition | EC50 (µM) | Reference |

| Paclitaxel | 0.4 M glutamate, no GTP | 23 | [4] |

| Docetaxel | 0.4 M glutamate, no GTP | 11 | [4] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed, standard protocols for evaluating the cytotoxic and microtubule-stabilizing effects of paclitaxel and its derivatives.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound and Paclitaxel (as a positive control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation: Reconstitute tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Prepare serial dilutions of the test compound and paclitaxel.

-

Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds or vehicle control.

-

Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different concentrations of the test compound and the control.

Figure 3: General experimental workflow for evaluating paclitaxel analogs.

Conclusion

This compound is a rationally designed derivative of paclitaxel for applications in targeted drug delivery, such as ADCs. Its core mechanism of action is undoubtedly the stabilization of microtubules, leading to mitotic arrest and apoptosis, a mechanism inherited from its parent compound. The chemical modifications at the C-7 position are primarily to facilitate conjugation and improve physicochemical properties, and are not expected to fundamentally alter its interaction with tubulin. The provided experimental protocols offer a standard framework for the preclinical evaluation of this and other paclitaxel derivatives to confirm their biological activity and therapeutic potential. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this particular conjugate.

References

The Pivotal Role of the PEG4 Linker in Paclitaxel Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to linker molecules is a cornerstone of modern drug development, enabling the optimization of pharmacokinetic and pharmacodynamic properties. Among these, the use of polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG4, has emerged as a critical strategy in the design of paclitaxel (B517696) derivatives. This technical guide provides a comprehensive analysis of the role of the PEG4 linker in paclitaxel conjugates, detailing its impact on solubility, stability, and biological activity. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key concepts to support researchers in this field.

Physicochemical and Biological Impact of the PEG4 Linker

The incorporation of a PEG4 linker into paclitaxel derivatives imparts several beneficial physicochemical and biological properties. Paclitaxel, a potent anti-cancer agent, is notoriously hydrophobic, which presents significant challenges in its formulation and administration. The hydrophilic nature of the PEG4 linker addresses this limitation directly.

Increased Hydrophilicity and Solubility: The primary function of the PEG4 linker is to enhance the aqueous solubility of paclitaxel. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the conjugate. This increased water solubility is crucial for developing formulations suitable for intravenous administration and can lead to improved bioavailability. For instance, a 7-O-(Amino-PEG4)-paclitaxel conjugate demonstrates significant solubility in DMSO (≥ 50 mg/mL or 45.41 mM), a common solvent in pharmaceutical development, indicating its enhanced compatibility with aqueous media.[1][2]

Enhanced Stability: The PEG4 linker contributes to the stability of paclitaxel derivatives by mitigating aggregation. The hydrophobic nature of paclitaxel can lead to the formation of aggregates in aqueous solutions, which can reduce efficacy and increase toxicity. The PEG linker provides a steric shield that physically separates the hydrophobic paclitaxel molecules, reducing intermolecular interactions and preventing aggregation. Furthermore, the stability of the ester linkage between the PEG linker and paclitaxel is a critical factor. The hydrolysis of this bond, which releases the active drug, is pH-dependent, with greater stability observed at lower pH values.[3]

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of drugs. While longer PEG chains are often associated with a more pronounced effect, even a short PEG4 linker can influence the drug's distribution and metabolism.[4][5] The hydrophilic nature of the PEG linker can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life compared to the unconjugated drug.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of paclitaxel and its PEGylated derivatives.

| Compound | Solubility | Reference |

| 7-O-(Amino-PEG4)-paclitaxel | ≥ 50 mg/mL in DMSO (45.41 mM) | [1][2] |

| Paclitaxel | < 1 µg/mL in water | [7] |

Table 1: Solubility Data

| Cell Line | Compound | IC50 (nM) | Exposure Time | Reference |

| Various Human Tumor Cell Lines | Paclitaxel | 2.5 - 7.5 | 24 hours | [7] |

| MCF-7 (Breast Cancer) | Paclitaxel | 7.5 | 72 hours | [8] |

| SK-BR-3 (Breast Cancer, HER2+) | Paclitaxel | ~5 | 72 hours | [9] |

| MDA-MB-231 (Triple Negative Breast Cancer) | Paclitaxel | ~10 | 72 hours | [9] |

| T-47D (Luminal A Breast Cancer) | Paclitaxel | ~2.5 | 72 hours | [9] |

Table 2: In Vitro Cytotoxicity of Paclitaxel (Baseline for Comparison)

| Formulation | Dose | Administration Route | Animal Model | Key Findings | Reference |

| PEGylated liposomal paclitaxel | 15 mg/kg PTX equivalent | Intravenous | 4T1 breast cancer nude mouse tumor model | Significantly inhibited tumor growth compared to Taxol®. Complete tumor regression in 3 out of 10 mice. | [10] |

| PEG-PTX 6k conjugate | 2.5-fold higher dose than PEG-PTX 20k | Intratracheal | Lewis lung carcinoma model in mice | Significantly enhanced anti-tumor efficacy. | [11] |

| PEG-PTX 20k conjugate | N/A | Intratracheal | Lewis lung carcinoma model in mice | Equivalent efficacy to a 2.5-fold higher dose of PEG-PTX 6k. | [11] |

Table 3: In Vivo Antitumor Efficacy of PEGylated Paclitaxel Derivatives

| Formulation | Dose | Administration Route | Animal Model | AUC (ng/mL*h) | Mean Absolute Bioavailability (%) | Reference |

| Oral Paclitaxel | 25, 50, 100 mg/kg | Oral | Rats | 836, 1,602, 3,076 | 1.6 | [5] |

| Oral PEGylated Paclitaxel Prodrug | 87.5, 175, 350 mg/kg | Oral | Rats | 1,646, 3,079, 5,998 | 6.3 | [5] |

| Intravenous Paclitaxel | 2 mg/kg | Intravenous | Rats | 3,992 | - | [5] |

| PEGylated TM-SLNs with Paclitaxel | N/A | Intravenous | Rats | Similar to Taxol® | - | [4] |

Table 4: Pharmacokinetic Parameters of Paclitaxel and PEGylated Derivatives in Rats

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of PEG4-paclitaxel derivatives.

Synthesis of 2'-O-(Amino-PEG4)-Paclitaxel

This protocol describes a general strategy for the synthesis of a paclitaxel-PEG4 conjugate at the 2'-hydroxyl position, which is a common site for modification.[12]

Materials:

-

Paclitaxel

-

Boc-NH-PEG4-COOH (Boc-protected amino-PEG4-carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Esterification:

-

Dissolve paclitaxel (1 equivalent), Boc-NH-PEG4-COOH (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Boc-protected Conjugate:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected 2'-O-(PEG4-NH-Boc)-paclitaxel.

-

-

Deprotection:

-

Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and TFA under reduced pressure.

-

-

Final Purification:

-

Purify the resulting 2'-O-(Amino-PEG4)-paclitaxel by silica gel column chromatography or preparative HPLC to obtain the final product.

-

Characterize the final product by NMR and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of PEG4-paclitaxel derivatives on cancer cell lines.[7][13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Paclitaxel and PEG4-paclitaxel derivative stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of paclitaxel and the PEG4-paclitaxel derivative in complete medium from the stock solutions.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37 °C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Plasma Stability Assay

This protocol provides a general method for assessing the stability of a PEG4-paclitaxel conjugate in plasma.[14][15]

Materials:

-

PEG4-paclitaxel conjugate stock solution

-

Human or rat plasma (freshly prepared with anticoagulant)

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37 °C

-

Centrifuge

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Incubation:

-

Spike a known concentration of the PEG4-paclitaxel conjugate stock solution into the plasma to achieve the desired final concentration.

-

Incubate the plasma samples at 37 °C.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

-

Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

-

-

Protein Precipitation and Sample Preparation:

-

Vortex the samples vigorously to precipitate the plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Use a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% TFA.

-

Monitor the elution of the intact PEG4-paclitaxel conjugate and any degradation products (e.g., released paclitaxel) by UV or MS detection.

-

-

Data Analysis:

-

Quantify the peak area of the intact conjugate at each time point.

-

Plot the percentage of the remaining intact conjugate against time to determine the stability profile and calculate the half-life of the conjugate in plasma.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of the PEG4 linker in paclitaxel derivatives.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and biodistribution of paclitaxel loaded in pegylated solid lipid nanoparticles after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced paclitaxel bioavailability after oral administration of pegylated paclitaxel prodrug for oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG liposomalization of paclitaxel improved its in vivo disposition and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

7-O-(Cbz-N-amido-PEG4)-paclitaxel for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-(Cbz-N-amido-PEG4)-paclitaxel as a linker-payload for the development of antibody-drug conjugates (ADCs). It details the molecular characteristics, a generalized synthesis protocol, and methodologies for in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for researchers and drug developers in the field of oncology and targeted therapeutics.

Introduction to Paclitaxel-Based ADCs

Paclitaxel (B517696) is a potent anti-cancer agent that functions by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization. This disruption of microtubule dynamics inhibits mitosis and leads to apoptotic cell death.[1] While effective, the clinical use of paclitaxel is often associated with significant side effects due to its lack of tumor specificity.

Antibody-drug conjugates are a strategic therapeutic approach designed to mitigate such off-target toxicities. By conjugating paclitaxel to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby enhancing efficacy and improving the therapeutic window. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the efficiency of drug release.

Core Components of this compound

The this compound linker-payload is a sophisticated system designed to optimize the performance of paclitaxel in an ADC format. It is comprised of three key functional components:

-

Paclitaxel: The cytotoxic payload responsible for the ADC's anti-tumor activity.

-

PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain of four units. This spacer is crucial for improving the aqueous solubility of the often hydrophobic paclitaxel payload, which can help to prevent aggregation of the final ADC.[1]

-

Cbz-Protected Amine: A carbobenzyloxy (Cbz)-protected amine group. This protecting group can be removed under specific conditions to reveal a reactive amine, which can then be used for conjugation to a monoclonal antibody.[1]

Synthesis of a this compound ADC: A Generalized Workflow

The synthesis of an antibody-drug conjugate with this compound is a multi-step process that involves the deprotection of the linker, activation, and subsequent conjugation to the antibody. The following is a generalized workflow.

Quantitative Data Analysis

Disclaimer: The following tables present illustrative data that would be expected from the evaluation of a this compound ADC. Specific experimental data for this particular linker-payload is not currently available in the public domain.

Table 1: In Vitro Cytotoxicity

| Cell Line (Antigen Status) | ADC IC50 (nM) | Paclitaxel IC50 (nM) | Non-Targeting ADC IC50 (nM) |

| Antigen-Positive | 5.2 | 15.8 | >1000 |

| Antigen-Negative | >1000 | 18.2 | >1000 |

Table 2: In Vivo Efficacy (Tumor Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Paclitaxel | 10 | 45 |

| Non-Targeting ADC | 15 | 10 |

| Paclitaxel-ADC | 5 | 85 |

| Paclitaxel-ADC | 10 | 98 |

Experimental Protocols

Synthesis of 7-O-(amino-PEG4)-paclitaxel

-

Deprotection of the Cbz Group: Dissolve this compound in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and trifluoroacetic acid).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 7-O-(amino-PEG4)-paclitaxel by flash column chromatography.

Conjugation to a Monoclonal Antibody

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Linker Activation: Activate the carboxylic acid group of a suitable bifunctional crosslinker (e.g., one containing an NHS ester) for reaction with the amino group of the deprotected paclitaxel linker.

-

Reaction: Add the activated linker-paclitaxel construct to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-18 hours) with gentle mixing.

-

Purification: Remove the unreacted linker-payload and other impurities by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the paclitaxel-ADC, free paclitaxel, and a non-targeting control ADC.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic model.

In Vivo Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, free paclitaxel, non-targeting ADC, and paclitaxel-ADC at various doses).

-

Dosing: Administer the treatments intravenously at a predetermined schedule (e.g., once or twice weekly).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mechanism of Action of a Paclitaxel-ADC

The mechanism of action of a paclitaxel-ADC involves a series of sequential steps, from systemic circulation to the induction of apoptosis in the target cancer cell.

Conclusion

The this compound linker-payload represents a promising platform for the development of next-generation antibody-drug conjugates. The inclusion of a hydrophilic PEG4 spacer is anticipated to confer favorable physicochemical properties to the resulting ADC, potentially leading to improved stability and in vivo performance. While specific preclinical data for ADCs utilizing this exact linker are not yet publicly available, the generalized protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and evaluate novel paclitaxel-based ADCs for targeted cancer therapy. Further investigation is warranted to fully elucidate the therapeutic potential of this linker-payload in various oncology indications.

References

An In-depth Technical Guide to PROTAC Linkers in Paclitaxel-Based Chemotherapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The convergence of traditional chemotherapy and targeted protein degradation represents a promising frontier in oncology. Paclitaxel (B517696), a cornerstone microtubule-stabilizing agent, has long been a mainstay in cancer treatment. However, its efficacy is often hampered by inherent and acquired resistance. Proteolysis-targeting chimeras (PROTACs), which hijack the cell's ubiquitin-proteasome system to eliminate specific proteins, offer a novel strategy to overcome this resistance.

This technical guide explores the strategic use of PROTACs in synergy with paclitaxel. It addresses the rationale for not using paclitaxel as a direct warhead in a PROTAC, and instead focuses on the design and application of PROTACs that target key anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-xL). Degradation of these proteins can re-sensitize cancer cells to paclitaxel-induced apoptosis.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and ultimately, the degradation of the target protein. This guide provides an in-depth look at the linkers used in BCL-xL-targeting PROTACs, summarizing key structural and performance data. Detailed experimental protocols for the synthesis and evaluation of such PROTACs are also provided to facilitate further research and development in this innovative therapeutic modality.

Introduction: The Rationale for Chemo-PROTACs

Paclitaxel's Mechanism of Action

Paclitaxel is a potent mitotic inhibitor that functions by binding to the β-tubulin subunit of microtubules. Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their dynamic instability. This suppression of microtubule dynamics is essential for the formation of the mitotic spindle during cell division, leading to mitotic arrest and subsequent induction of apoptosis.

Why Paclitaxel is Not an Ideal PROTAC Warhead

The PROTAC mechanism relies on inducing proximity between a target protein and an E3 ubiquitin ligase to facilitate ubiquitination and degradation.[1] This requires a "warhead" that binds to a specific protein of interest. Paclitaxel's "target" is the tubulin polymer, a large, dynamic cytoskeletal structure. Its binding site is not on a soluble protein in a manner that is amenable to the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Therefore, designing a PROTAC with paclitaxel as the warhead to degrade a specific protein is not a conventional or feasible strategy.

The Synergistic Approach: Targeting Resistance Pathways

A more powerful strategy is to combine paclitaxel treatment with a PROTAC that targets proteins involved in chemoresistance. Paclitaxel-induced mitotic arrest can trigger the degradation of certain pro-survival proteins like MCL-1, but can also lead to the upregulation of others, such as BCL-xL, as a survival mechanism.[2] This upregulation creates a dependency, or "apoptotic priming," where the cancer cell becomes highly reliant on BCL-xL for survival.[2] By using a PROTAC to specifically degrade BCL-xL, this survival mechanism is eliminated, leading to synergistic apoptosis and the potential to overcome chemoresistance.[2] This combination of a conventional chemotherapeutic with a targeted protein degrader is often referred to as a "chemo-PROTAC" strategy.

The Ubiquitin-Proteasome System and PROTAC Mechanism

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The PROTAC brings the POI into close proximity with the E3 ligase, forming a ternary complex.[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, freeing the PROTAC to repeat the cycle.[1]

Linker Design for BCL-xL-Targeting PROTACs

The linker is not merely a spacer; its length, composition, rigidity, and attachment points are critical for optimizing a PROTAC's performance. It dictates the geometry of the ternary complex, which is essential for efficient ubiquitination.

Case Study: DT2216 and Analogs

DT2216 is a potent and selective BCL-xL degrader that utilizes a derivative of the BCL-2/BCL-xL inhibitor navitoclax (B1683852) as the warhead and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[2][3] It has shown significant synergy with paclitaxel in preclinical models.[2] The structure of DT2216 reveals a polyethylene (B3416737) glycol (PEG)-based linker, which is common in PROTAC design to improve solubility and pharmacokinetic properties. The warhead is attached to the linker via a piperazine (B1678402) ring, a modification of the original morpholine (B109124) ring in navitoclax.[4]

Recent studies have explored variations in linker design for BCL-xL PROTACs, demonstrating the profound impact of linker chemistry on efficacy. For instance, comparing a flexible alkyl linker to a more rigid acetylene-containing linker revealed significant differences in binding affinity and cell-killing potency.

Quantitative Data on BCL-xL PROTACs

The following tables summarize key quantitative data for representative BCL-xL targeting PROTACs.

Table 1: Binding Affinity and Cellular Potency of Navitoclax-Derived PROTACs

| Compound | Warhead Exit Vector | Linker Type | E3 Ligase | Ki (BCL-xL) | Ki (BCL-2) | IC50 (MOLT-4 cells) | Reference |

| DT2216 | Piperazine | PEG-based | VHL | - | - | ~52 nM (EC50) | [2] |

| PROTAC 1C7 | bis(sulfonyl)aniline | Acetylene-containing | CRBN | 13.6 nM | 9.6 nM | 94 nM | [5] |

| PROTAC 2C7 | bis(sulfonyl)aniline | Alkyl | CRBN | 6.3 nM | 2.6 nM | 367.6 nM | [5] |

Note: IC50 is the half-maximal inhibitory concentration; EC50 is the half-maximal effective concentration for degradation. Ki is the inhibitory constant.

Experimental Protocols

This section provides detailed methodologies for the characterization of PROTACs designed to work in concert with paclitaxel.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead-linker and E3-ligase-linker fragments, followed by their conjugation.

Protocol for Synthesis of a Navitoclax-Based PROTAC (General Strategy):

-

Warhead Modification: Modify navitoclax by replacing the solvent-exposed morpholine ring with a piperazine ring. This introduces a secondary amine that can be used as a handle for linker attachment.[4]

-

Linker Synthesis: Synthesize a linker (e.g., a PEG chain) with appropriate functional groups at each end. For example, one end could have a carboxylic acid for amide coupling to the warhead, and the other end could have a protected amine or another reactive group for attachment to the E3 ligase ligand.

-

Warhead-Linker Conjugation: Couple the synthesized linker to the modified navitoclax via an amide bond formation reaction.

-

E3 Ligase Ligand Synthesis: Synthesize the E3 ligase ligand (e.g., a VHL or CRBN ligand) with a suitable functional group for linker attachment.

-

Final Conjugation: Deprotect the functional group on the linker attached to the warhead and couple it to the E3 ligase ligand.

-

Purification: Purify the final PROTAC compound using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein (e.g., BCL-xL) in cells treated with a PROTAC. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

Materials:

-

Cell line expressing the protein of interest (e.g., MOLT-4 for BCL-xL).

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-BCL-xL and anti-loading control, e.g., anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 16-24 hours).

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[6]

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[6]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-BCL-xL) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.[6]

Cell Viability Assay (MTT Assay)

Objective: To measure the effect of the PROTAC, paclitaxel, or their combination on cell viability and to determine IC50 values.

Materials:

-

96-well plates.

-

Cell line of interest.

-

Test compounds (PROTAC, paclitaxel).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or SDS-HCl solution).[7]

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[7]

-

Compound Treatment: Treat cells with serial dilutions of the PROTAC, paclitaxel, or a combination of both. Include a vehicle-only control. Incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well.[7]

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The strategic combination of paclitaxel with BCL-xL-targeting PROTACs is a highly promising approach to overcoming chemoresistance in various cancers. The success of this strategy hinges on the rational design of the PROTAC, with the linker playing a pivotal role in modulating its potency and selectivity. As demonstrated, subtle changes in linker composition and rigidity can have a dramatic impact on the biological activity of the resulting degrader.

Future research will likely focus on developing more sophisticated linkers, including those with enhanced physicochemical properties or those that are cleavable under specific tumor microenvironment conditions. Furthermore, exploring PROTACs that target other paclitaxel resistance-associated proteins will broaden the applicability of this synergistic strategy. The continued optimization of linker technology will be essential to unlocking the full therapeutic potential of chemo-PROTACs in the clinic.

References

- 1. DT2216, 2365172-42-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developing novel BCL-xL-targeting PROTACs: Exploration of a new linker anchoring site | Poster Board #1602 - American Chemical Society [acs.digitellinc.com]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Enhancing Paclitaxel's Potential: A Technical Guide to the Hydrophilicity of PEGylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Paclitaxel (B517696), a potent anti-neoplastic agent, has long been a cornerstone of chemotherapy. However, its clinical application is significantly hampered by its poor aqueous solubility, necessitating the use of Cremophor EL-based formulations that are associated with significant side effects. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to overcome this limitation. This technical guide delves into the core principles of how PEGylation enhances the hydrophilicity of paclitaxel, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Impact of PEGylation on Paclitaxel's Hydrophilicity

The conjugation of PEG to paclitaxel dramatically increases its water solubility. This enhancement is influenced by factors such as the molecular weight of the PEG chain, the linkage chemistry, and the overall architecture of the conjugate (e.g., linear vs. branched). The following tables summarize key quantitative data from various studies, providing a comparative overview of the hydrophilicity of different PEGylated paclitaxel compounds.

| Compound | PEG Molecular Weight (kDa) | Linker | Water Solubility | Fold Increase in Solubility (approx.) | Reference |

| Paclitaxel | N/A | N/A | < 0.1 - 1 µg/mL | 1 | [1][2] |

| PEG-Paclitaxel (2'-succinyl) | 5 | Succinyl | > 20 mg equiv. paclitaxel/mL | > 20,000 | [3] |

| 2'-PEG Ester of Paclitaxel | Not Specified | Ester | > 666 g/L | > 165,260 | [4] |

| PEGylated Liposomal Paclitaxel | 2 | DSPE | 3.39 g/L (with 3% Tween 80) | > 3,390 | [4] |

| Paclitaxel in BE-PAMAM Copolymer (2%) | Not Applicable | Micellar Encapsulation | Increased by ~3700-fold | 3700 | [4] |

| Paclitaxel in Vitamin E-TPGS (5 g/L) | 1 | Micellar Encapsulation | Increased by 38-fold | 38 | [4] |

Table 1: Water Solubility of Various PEGylated Paclitaxel Formulations

The formation of micelles is a common strategy for formulating poorly soluble drugs. The critical micelle concentration (CMC) is a key parameter indicating the stability of these micelles in vitro and in vivo; a lower CMC value suggests higher stability.

| Micelle Composition | PEG Molecular Weight (kDa) | Critical Micelle Concentration (CMC) | Reference |

| PEG-PE Micelles | 2 | ~3 x 10⁻⁵ M | [1] |

| PEG-PCL Micelles | 2 | 19.95 µg/mL (4.99 x 10⁻⁶ mol/L) | [5] |

| PTX-PEG / DSPE-PEG-FA MMs | Not Specified | Decreased compared to single micelles | [6] |

Table 2: Critical Micelle Concentration (CMC) of PEG-based Micelles for Paclitaxel Delivery

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PEGylated paclitaxel compounds, compiled from various research findings.

Synthesis of PEG-Paclitaxel Conjugates

The synthesis of PEG-paclitaxel conjugates typically involves the esterification of one of paclitaxel's hydroxyl groups (commonly at the 2' or 7 position) with a carboxylated PEG derivative.

Materials:

-

Paclitaxel

-

HS-PEG-COOH (Heterobifunctional PEG with a thiol and a carboxylic acid group)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Arginine-grafted bioreducible poly(disulfide amine) (ABP)

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS)

-

Dialysis membrane

-

Lyophilizer

Protocol for Synthesis of an ABP-PEG-Paclitaxel Conjugate[7]:

-

PEGylation of Paclitaxel:

-

Dissolve HS-PEG3.5k-COOH in anhydrous dichloromethane.

-

Add 2.6 equivalents of paclitaxel, 2.0 equivalents of DCC, and 2.0 equivalents of DMAP to the solution at 0°C.

-

Allow the reaction to proceed for 24 hours at 4°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter the precipitate and extract the filtrate with a mixture of methylene (B1212753) chloride and water.

-

Condense the organic phase and precipitate the product in ice-cold diethyl ether.

-

-

Activation of ABP Polymer:

-

Dissolve the ABP polymer in 0.1 M PBS (pH 7.2).

-

Add 1.2 equivalents of SPDP dissolved in DMF to the ABP solution and stir for 1 hour at room temperature.

-

Purify the SPDP-linked ABP by dialysis and lyophilization.

-

-

Conjugation of PEG-Paclitaxel to ABP:

-

Dissolve ABP-SPDP (1.0 equivalent) and the PEG3.5k-paclitaxel (2.5 equivalents) in 50 mM PBS with 10 mM EDTA.

-

React the mixture for 4 hours at 4°C.

-

Monitor the release of pyridine-2-thione by UV spectroscopy to follow the reaction progress.

-

Purify the final ABP-PEG-Paclitaxel (APP) conjugate by extraction, dialysis, and lyophilization.

-

Verify the structure of the final product using ¹H NMR spectroscopy.

-

Characterization of Hydrophilicity

2.2.1. Determination of Water Solubility:

-

Add an excess amount of the PEGylated paclitaxel compound to a known volume of deionized water or buffer (e.g., PBS).

-

Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Determine the concentration of the PEGylated paclitaxel in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 227 nm.[8]

2.2.2. Determination of Critical Micelle Concentration (CMC) using a Pyrene (B120774) Fluorescence Probe[9]:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of the PEGylated paclitaxel compound with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 6.0 x 10⁻⁷ M.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 336 nm.

-

Record the emission intensities at two different wavelengths, typically corresponding to the first and third vibrational peaks of the pyrene monomer emission (I₁ and I₃).

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.

-

The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways related to PEGylated paclitaxel compounds.

Caption: Workflow for the synthesis of an ABP-PEG-Paclitaxel conjugate.

References

- 1. PEG-PE micelles loaded with paclitaxel and surface-modified by a PBR-ligand: synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. imrpress.com [imrpress.com]

- 6. Paclitaxel prodrug based mixed micelles for tumor-targeted chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07796C [pubs.rsc.org]

- 7. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

- 9. Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

7-O-(Cbz-N-amido-PEG4)-paclitaxel CAS number and supplier

An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel

Introduction

This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). This modified compound incorporates a polyethylene (B3416737) glycol (PEG) linker at the 7-hydroxyl group of the paclitaxel core, terminating in a carbobenzyloxy (Cbz) protected amine. This structural modification is primarily designed for the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances aqueous solubility and provides a spacer arm, while the Cbz-protected amine offers a versatile handle for conjugation to targeting moieties following deprotection.[1][2][3]

Chemical Properties

| Property | Value | Reference |

| CAS Number | Not Available | [1] |

| Molecular Formula | C₆₆H₇₈N₂O₂₁ | [1][2] |

| Molecular Weight | 1235.33 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | -20°C | [1] |

Suppliers

Several chemical suppliers offer this compound for research purposes. These include, but are not limited to:

Mechanism of Action

The pharmacological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[6]

The PEG linker and the Cbz-protected amine are not expected to contribute directly to the cytotoxicity of the molecule but are crucial for its application in drug delivery systems.

Experimental Protocols

Synthesis of this compound

-

Protection of the 2'-hydroxyl group of paclitaxel: This is a common initial step to prevent side reactions at this reactive position.

-

Activation of the 7-hydroxyl group: The 7-hydroxyl group is then selectively activated to facilitate etherification.

-

Coupling with the Cbz-N-amido-PEG4 linker: The activated 7-position of paclitaxel is reacted with the corresponding Cbz-N-amido-PEG4-alcohol or a reactive derivative.

-

Deprotection of the 2'-hydroxyl group: The protecting group at the 2'-position is removed to yield the final product.

-

Purification: The final compound is purified using chromatographic techniques such as HPLC.

Deprotection of the Cbz Group

The Cbz group is a common amine protecting group that can be removed under various conditions. For this compound, deprotection is necessary to reveal the primary amine for subsequent conjugation.

Acidic Deprotection: The Cbz group can be cleaved under acidic conditions.[1]

-

Reagents: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen bromide (HBr) in acetic acid.

-

Procedure:

-

Dissolve the Cbz-protected compound in the chosen solvent.

-

Add the acidic reagent and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the acid and extract the deprotected product.

-

Purify the product as needed.

-

Hydrogenolysis: This is a mild and common method for Cbz deprotection.[7]

-

Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent such as methanol (B129727) or ethanol.

-

Add the Pd/C catalyst.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected product.

-

Conjugation to Antibodies (General Protocol for ADC formation)

Following deprotection, the resulting 7-O-(amino-PEG4)-paclitaxel can be conjugated to a monoclonal antibody (mAb). A common strategy involves the use of a bifunctional linker that reacts with the amine on the paclitaxel derivative and a reactive group on the antibody (e.g., a thiol group from a reduced disulfide bond).

-

Antibody Reduction (if necessary): The interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Linker-Payload Conjugation: The deprotected 7-O-(amino-PEG4)-paclitaxel is reacted with a heterobifunctional linker (e.g., one containing an NHS ester to react with the amine and a maleimide (B117702) to react with the antibody thiol).

-

ADC Formation: The linker-payload construct is then reacted with the reduced antibody. The maleimide group of the linker will covalently bond with the free thiol groups on the antibody.

-

Purification: The resulting ADC is purified from unconjugated antibody, free payload, and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[8]

Microtubule Polymerization Assay

This assay is used to quantify the microtubule-stabilizing activity of paclitaxel and its derivatives.

-

Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance or fluorescence of a reporter molecule that binds to polymerized microtubules.

-

Materials: Purified tubulin, GTP, polymerization buffer, fluorescent reporter dye, microplate reader.

-

Procedure:

-

Reconstitute purified tubulin in polymerization buffer.

-

Add GTP to initiate polymerization.

-

Add varying concentrations of this compound or a control compound (e.g., paclitaxel).

-

Add a fluorescent reporter that binds to microtubules.

-

Incubate the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.

-

The rate and extent of polymerization can be used to determine the EC50 value for microtubule stabilization.[5][9]

-

Quantitative Data

Specific quantitative data for this compound is not extensively available in the public domain. However, data from studies on similar PEGylated paclitaxel derivatives and ADCs can provide valuable insights.

| Assay | Compound | Cell Line | Value | Reference |

| Cytotoxicity (IC50) | Paclitaxel | HeLa | 1.6 nM | [10] |

| Cytotoxicity (IC50) | Paclitaxel | A375/TxR (paclitaxel-resistant) | >1000 nM | [9] |

| Microtubule Polymerization (EC50) | Paclitaxel | Biochemical Assay | 10 nM | [5] |

| Cytotoxicity (IC50) | hRS7-VK-PTX (ADC) | BxPC-3 | Varies with DAR | [11] |

| Cytotoxicity (IC50) | hRS7-VK-PTX (ADC) | HCC1806 | Varies with DAR | [11] |

Note: The cytotoxicity of ADCs is highly dependent on the target antigen expression on the cell line and the drug-to-antibody ratio (DAR).

Signaling Pathways and Experimental Workflows

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel's stabilization of microtubules leads to mitotic arrest and subsequently triggers apoptosis through complex signaling cascades. Key pathways involved include the PI3K/Akt and MAPK signaling pathways.[12][13]

Caption: Paclitaxel-induced apoptosis pathway.

Experimental Workflow for ADC Development

The development and evaluation of an ADC using this compound would typically follow the workflow outlined below.

References

- 1. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. 7-O-(Cbz-N-amido-PEG4)- paclitaxel_新研博美 [xinyanbm.com]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Conjugation of 7-O-(Cbz-N-amido-PEG4)-paclitaxel to a Monoclonal Antibody

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs).